molecular formula C13H9BrClF2NO3S B10965902 4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

Cat. No.: B10965902
M. Wt: 412.63 g/mol
InChI Key: RRNSSMYGGUGCQL-UHFFFAOYSA-N
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Description

4-BROMO-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C13H9BrClF2NO3S It is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a phenyl ring, along with a benzenesulfonamide moiety

Properties

Molecular Formula

C13H9BrClF2NO3S

Molecular Weight

412.63 g/mol

IUPAC Name

4-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9BrClF2NO3S/c14-8-1-4-10(5-2-8)22(19,20)18-9-3-6-12(11(15)7-9)21-13(16)17/h1-7,13,18H

InChI Key

RRNSSMYGGUGCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-BROMO-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 3-chloro-4-(difluoromethoxy)benzene, and benzenesulfonyl chloride.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product formation.

    Industrial Production: Industrial production methods may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

4-BROMO-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives.

Scientific Research Applications

4-BROMO-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

4-BROMO-N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-1-BENZENESULFONAMIDE can be compared with similar compounds such as:

    4-Bromo-N-[3-chloro-4-(trifluoromethoxy)phenyl]-1-benzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.

    N-(4-bromo-2-chlorophenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea: This compound contains a urea moiety instead of a sulfonamide group, which may affect its reactivity and applications.

    N-(4-bromo-2-chlorophenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]thiourea: The presence of a thiourea group introduces different chemical characteristics compared to the sulfonamide group.

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